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Compound of Interest

Compound Name: Seliciclib Carboxylic Acid-d7

Cat. No.: B15581282

Disclaimer: A Certificate of Analysis (CoA) is a batch-specific document provided by a chemical
supplier and is not publicly available. This guide provides a comprehensive overview of the
technical data and methodologies related to Seliciclib (also known as Roscovitine or CYC202),
the parent compound of Seliciclib Carboxylic Acid-d7, for research and development
purposes.

Physicochemical Properties

Seliciclib is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKSs).
[1][2] Its deuterated carboxylic acid metabolite, Seliciclib-d7 Carboxylic Acid, is primarily used
as a stable isotope-labeled internal standard for pharmacokinetic studies.[3][4]
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Seliciclib-d7 Carboxylic

Property Seliciclib (Roscovitine) .

Acid
Synonyms R-Roscovitine, CYC202
CAS Number 186692-46-6[5] 849108-26-5[6]

Molecular Formula

C19H26N60[5]

C19H17D7N6O2[6]

Molecular Weight 354.45 g/mol [7] 375.47 g/mol [6]
Appearance White to Off-white Solid[2] Not specified (typically a solid)
Melting Point 106-107 °C[2] Not specified

Insoluble in H20; 217.72
Solubility mg/mL in DMSO; =53.5 mg/mL  Not specified

in EtOH[8]
Purity Typically >98%][7] Typically >98%[3]

Store at recommended

Storage Store at -20 °C[2]

conditions on CoA[4]

Mechanism of Action and Biological Activity

Seliciclib is a purine analog that functions as a competitive inhibitor for the ATP-binding site of

several key cyclin-dependent kinases.[2][9] Its primary targets are CDK2, CDK7, and CDK9.[5]

[10]

Key Inhibitory Activities:

e CDK2/cyclin E & CDK2/cyclin A: Inhibition disrupts the G1/S and G2/M phases of the cell
cycle, leading to cell cycle arrest.[1][7]

e CDK7/cyclin H: As part of the CDK-activating kinase (CAK) complex, inhibiting CDK7 can
indirectly inhibit other CDKs.[9]

e CDKO9/cyclin T: This inhibition is crucial as CDK9 is a component of the positive transcription

elongation factor b (P-TEFb). By inhibiting CDK9, Seliciclib prevents the phosphorylation of

the C-terminal domain (CTD) of RNA Polymerase I1.[1][9]
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This transcriptional inhibition leads to the downregulation of short-lived, anti-apoptotic proteins,
most notably Mcl-1, which is critical for the survival of many tumor cells.[1][9] The reduction of
Mcl-1 protein levels induces apoptosis in cancer cells.[7][9] Seliciclib has demonstrated pro-
apoptotic and anti-proliferative activity in various cancer cell lines, including non-small cell lung
cancer, multiple myeloma, and leukemia.[7][9][10]
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Fig. 1: Seliciclib's mechanism of action via CDK inhibition.
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Experimental Protocols

Below are detailed methodologies for key experiments frequently used to characterize the
effects of Seliciclib.

Objective: To determine the half-maximal inhibitory concentration (ICso) of Seliciclib against
specific CDK targets.

Methodology:

e Reagents: Recombinant active CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T),
substrate (e.g., Histone H1 for CDK2, peptide derived from RNA Pol Il CTD for CDK9), 32P-
ATP or 3P-ATP, kinase assay buffer, and Seliciclib stock solution.

e Procedure: a. Prepare serial dilutions of Seliciclib in kinase assay buffer. b. In a microplate,
combine the kinase, its specific substrate, and the Seliciclib dilution (or vehicle control). c.
Initiate the reaction by adding radiolabeled ATP. d. Incubate the plate at 30°C for a specified
time (e.g., 20-30 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric
acid). f. Transfer the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter
mat extensively to remove unincorporated ATP. h. Measure the incorporated radioactivity
using a scintillation counter.

o Data Analysis: Plot the percentage of kinase activity against the logarithm of Seliciclib
concentration. The ICso value is determined using a non-linear regression curve fit. Seliciclib
exhibits ICso values in the low micromolar to nanomolar range for its target CDKs.[8][11]

Objective: To assess the cytotoxic or cytostatic effects of Seliciclib on a cancer cell line.
Methodology:

e Cell Culture: Plate cells (e.g., multiple myeloma or NSCLC cell lines) in a 96-well plate at a
predetermined density and allow them to adhere overnight.

o Treatment: Treat the cells with increasing concentrations of Seliciclib (e.g., 0.1 uM to 100
pM) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
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o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active
mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

o Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol
with HCI) to dissolve the formazan crystals.

» Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm)
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
it against Seliciclib concentration to determine the ICso.

Objective: To confirm Seliciclib's mechanism of action by observing the reduction of Mcl-1
protein levels.

Methodology:

e Treatment and Lysis: Treat cultured cancer cells with an effective concentration of Seliciclib
(e.g., 15-30 uM) for various time points (e.g., 0, 2, 4, 8, 24 hours). Harvest and lyse the cells
in RIPA buffer containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and
separate the proteins by size via electrophoresis.

o Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

e Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-
fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane
with a primary antibody specific for Mcl-1 overnight at 4°C. Also, probe a separate
membrane or the same one (after stripping) with a loading control antibody (e.g., B-actin or
GAPDH).
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e Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an
enhanced chemiluminescence (ECL) substrate and an imaging system.

e Analysis: Quantify the band intensities to show the time-dependent decrease in Mcl-1 protein
levels relative to the loading control.
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Fig. 2: Workflow for testing Seliciclib's effect on cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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